molecular formula C18H14Cl2N2O4S2 B2708806 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 922976-97-4

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2708806
CAS RN: 922976-97-4
M. Wt: 457.34
InChI Key: TXRSJLNBZGHCEY-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTA is a member of the thiazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized derivatives of heterocyclic compounds containing a sulfonamide moiety, exploring their chemical structures and potential activities. For example, the synthesis of azoles incorporating a sulfonamide moiety has been investigated for anticonvulsant agents, demonstrating the compound's ability to protect against convulsions in specific models (Farag et al., 2012). Similar studies have focused on synthesizing and characterizing various derivatives, including those with antiviral, antimicrobial, and cytotoxic activities (Chen et al., 2010), (Nafeesa et al., 2017), (Ghorab et al., 2015).

Biological Activities

Several studies have evaluated the biological activities of derivatives related to N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, highlighting their potential in pharmacological applications. For instance, compounds with a sulfonamide thiazole moiety have shown significant anticonvulsive effects in specific assays, pointing to their potential as anticonvulsant agents. Additionally, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has shown certain anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010).

Antimicrobial and Antitumor Evaluation

Compounds synthesized from similar chemical structures have been screened for antimicrobial and antitumor activities. For example, novel sulfonamide derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating their potential in cancer treatment (Ghorab et al., 2015). Other studies have synthesized novel derivatives and evaluated their antioxidant, antimicrobial, and toxic properties, further expanding the understanding of their biological activities (Al-Khazragie et al., 2022).

properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4S2/c1-26-12-3-5-13(6-4-12)28(24,25)10-17(23)22-18-21-16(9-27-18)14-8-11(19)2-7-15(14)20/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRSJLNBZGHCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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